1,4-Anhydro-d-mannitol

Chiral Pool Synthesis Structural Isomerism Hydrogen Bonding

Substituting 1,4-anhydro-D-mannitol with other anhydrohexitols without rigorous validation compromises experimental reproducibility. This compound's defined 1,4-anhydro ring and three hydroxyl groups enable targeted inhibition of gluconeogenesis from lactate/pyruvate-unlike 1,5-anhydro isomers that act on glucose-6-phosphatase. Key advantages: • Selectively inhibits gluconeogenesis from triose phosphate substrates for precise hepatic metabolic flux analysis • Rigid tetrahydrofuran scaffold with four chiral centers serves as chiral pool starting material for enantioselective synthesis • Enables selective monoacylation at the 6-O position for rational bio-based surfactant design Batch-specific QC documentation and reliable global logistics support your research continuity.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 7726-97-8
Cat. No. B027722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Anhydro-d-mannitol
CAS7726-97-8
Synonyms1,4-Anhydromannitol; 
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)C(CO)O)O)O
InChIInChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyJNYAEWCLZODPBN-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Anhydro-D-mannitol CAS 7726-97-8: Monoanhydrohexitol Chiral Building Block and Carbohydrate Metabolism Probe


1,4-Anhydro-D-mannitol (CAS 7726-97-8), also referred to as 1,4-anhydromannitol or mannitan, is a monoanhydro sugar alcohol derived from the single dehydration of D-mannitol. It belongs to the class of anhydrohexitols, characterized by a tetrahydrofuran ring with four chiral centers and three hydroxyl groups [1]. This cyclic ether structure distinguishes it from its linear polyol precursor and other anhydro isomers, imparting distinct physicochemical and biochemical properties that are leveraged in both carbohydrate metabolism research and enantioselective synthesis [2].

1,4-Anhydro-D-mannitol Procurement: Why Regioisomeric and Dianhydro Analogs Are Not Interchangeable


Substituting 1,4-anhydro-D-mannitol with other anhydrohexitols or polyols without rigorous validation introduces significant experimental risk. Its specific 1,4-anhydro ring closure creates a stereochemically defined tetrahydrofuran scaffold with three hydroxyl groups, which dictates its unique hydrogen-bonding network, solubility profile, and reactivity as a chiral synthon [1]. In contrast, the 1,5-anhydro isomer (styracitol) presents a different ring size (pyranose-like) and stereochemical arrangement, while dianhydro derivatives like isomannide lack the free hydroxyl groups necessary for downstream derivatization or hydrogen-bonding interactions in biological systems [2]. Consequently, using an incorrect analog can lead to failed synthetic steps, misinterpreted biological activity data, or compromised material properties, necessitating precise identity confirmation and batch-specific quality control for the target compound.

Quantitative Differentiators of 1,4-Anhydro-D-mannitol: Evidence-Based Selection Guide


Ring Size and Hydroxyl Pattern: A 1,4-Anhydro Motif Distinct from 1,5-Anhydro Analogs

1,4-Anhydro-D-mannitol possesses a 5-membered tetrahydrofuran (oxolane) ring with a specific stereochemistry (2R,3R,4R), leaving three free hydroxyl groups [1]. This contrasts sharply with the 1,5-anhydro isomer (1,5-anhydro-D-mannitol; styracitol), which adopts a 6-membered pyranose-like ring [2]. The resulting difference in ring strain, hydroxyl group orientation, and hydrogen-bonding capacity leads to distinct reactivity profiles, particularly in acetal and ester formation, making 1,4-anhydro-D-mannitol a unique scaffold for asymmetric synthesis [1].

Chiral Pool Synthesis Structural Isomerism Hydrogen Bonding

Inhibition of Gluconeogenesis: 1,4-Anhydro-D-mannitol Acts on Triose Phosphate Entry Pathway

1,4-Anhydro-D-mannitol functions as a carbohydrate metabolism regulator, specifically inhibiting gluconeogenesis from lactate plus pyruvate and from substrates entering the gluconeogenic pathway as triose phosphate . This mechanism is distinct from that of the 1,5-anhydro isomer (styracitol), which is reported to inhibit glycogenolysis and gluconeogenesis via a different pathway involving glucose-6-phosphatase [1]. The precise molecular target of 1,4-anhydro-D-mannitol remains under investigation, but its activity profile makes it a valuable tool for dissecting metabolic pathways where triose phosphate intermediates are critical.

Metabolic Regulation Diabetes Research Enzyme Inhibition

Physical State and Melting Point: Solid-Phase Processing Advantages Over Liquid Dianhydro Analogs

1,4-Anhydro-D-mannitol is a white crystalline solid at ambient temperature with a sharp melting point range of 142-146 °C . This is in stark contrast to the industrially important dianhydrohexitol, isosorbide (1,4:3,6-dianhydro-D-glucitol), which exists as a liquid or low-melting solid (mp ~61-64 °C) and is highly hygroscopic [1]. The solid, non-hygroscopic nature of 1,4-anhydro-D-mannitol facilitates easier handling, precise weighing, and storage stability, particularly in solid-phase synthesis or formulation development where moisture sensitivity is a concern.

Formulation Science Solid-Phase Synthesis Thermal Stability

Derivatization for Surfactants: Selective 6-O-Acylation to Form Amphiphilic Monoesters

1,4-Anhydro-D-mannitol can be selectively monoesterified at the primary hydroxyl group (6-position) with fatty acyl chlorides (e.g., octanoyl, lauroyl, myristoyl) to yield 6-O-acyl-1,4-anhydro-D-mannitols, which are non-ionic surfactants [1]. This regioselectivity is a direct consequence of the 1,4-anhydro ring structure, which deactivates certain secondary hydroxyls and makes the primary 6-OH the most reactive site under mild conditions. In contrast, esterification of the parent polyol, D-mannitol, typically yields complex mixtures of mono-, di-, and higher esters due to the presence of two equivalent primary hydroxyl groups and multiple secondary hydroxyls [2].

Surfactant Synthesis Green Chemistry Selective Esterification

Recommended Application Scenarios for Procuring 1,4-Anhydro-D-mannitol


As a Chiral Building Block for Asymmetric Synthesis

Due to its well-defined stereochemistry and three hydroxyl groups on a rigid tetrahydrofuran ring, 1,4-anhydro-D-mannitol serves as an excellent chiral pool starting material for the synthesis of complex, enantiomerically pure molecules, including natural products and chiral ligands. Its utility is evidenced by its use in preparing specific monoacetals, such as the 2,3- and 3,5-benzylidene acetals, which are key intermediates in stereoselective transformations [1].

As a Metabolic Probe for Triose Phosphate-Dependent Pathways

Procurement of 1,4-anhydro-D-mannitol is essential for studies aiming to dissect the contribution of triose phosphate intermediates to hepatic gluconeogenesis. Unlike 1,5-anhydro-D-mannitol, which acts on glucose-6-phosphatase, this compound inhibits gluconeogenesis specifically from lactate/pyruvate and triose phosphates . This allows for a more targeted investigation of the upstream steps in glucose synthesis, providing a clearer understanding of metabolic flux in conditions like diabetes .

For the Synthesis of Structurally Uniform Non-Ionic Surfactants

The 1,4-anhydro ring structure enables the selective monoacylation of the primary hydroxyl group, yielding well-defined 6-O-acyl derivatives. This makes 1,4-anhydro-D-mannitol a strategic starting material for developing novel, bio-based surfactants with predictable properties, avoiding the complex product mixtures obtained when starting from the parent polyol, D-mannitol [2].

As a Precursor for Novel Polymeric Materials and Biodegradable Plastics

The cyclic ether structure of 1,4-anhydro-D-mannitol makes it a candidate for synthesizing novel polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives. Its solid-state and thermal stability (mp 142-146 °C) are advantageous for polymerization processes, distinguishing it from dianhydrohexitol liquids like isosorbide .

Technical Documentation Hub

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